1-(5-Ethoxy-2-fluorophenyl)ethanone

Catalog No.
S14632735
CAS No.
M.F
C10H11FO2
M. Wt
182.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Ethoxy-2-fluorophenyl)ethanone

Product Name

1-(5-Ethoxy-2-fluorophenyl)ethanone

IUPAC Name

1-(5-ethoxy-2-fluorophenyl)ethanone

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

InChI

InChI=1S/C10H11FO2/c1-3-13-8-4-5-10(11)9(6-8)7(2)12/h4-6H,3H2,1-2H3

InChI Key

KKIBXCMTNWZVLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)F)C(=O)C

1-(5-Ethoxy-2-fluorophenyl)ethanone is an organic compound characterized by its unique functional groups and molecular structure. It is classified as a ketone, featuring an ethoxy group and a fluorine atom attached to a phenyl ring. The molecular formula for this compound is C10H11FO2C_{10}H_{11}FO_2 and its molecular weight is approximately 182.19 g/mol. The presence of the ethoxy and fluorine substituents contributes to its chemical reactivity and potential biological activity.

, including:

  • Oxidation: The carbonyl group in the ketone can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium-based reagents.
  • Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack by Grignard reagents or organolithium compounds, leading to the formation of alcohols.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

The synthesis of 1-(5-Ethoxy-2-fluorophenyl)ethanone can be achieved through various methods:

  • Friedel-Crafts Acylation: This method involves reacting 1-ethoxy-2-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction leads to the introduction of the acetyl group onto the aromatic ring.
  • Oxidation of Ethanol Derivative: Another synthetic route involves the oxidation of 1-(5-Ethoxy-2-fluorophenyl)ethanol using oxidizing agents like pyridinium chlorochromate or Jones reagent.
  • Nucleophilic Substitution: The ethoxy group may also be introduced through nucleophilic substitution reactions involving appropriate precursors.

1-(5-Ethoxy-2-fluorophenyl)ethanone has potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a lead compound in drug development targeting specific biological pathways.
  • Chemical Intermediates: It can be utilized as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: The compound may find applications in developing new materials with specific electronic or optical properties.

Several compounds share structural similarities with 1-(5-Ethoxy-2-fluorophenyl)ethanone. Below is a comparison highlighting their uniqueness:

Compound NameStructureNotable Features
1-(4-Ethoxy-2-fluorophenyl)ethanoneC10H11F O2Similar ethoxy and fluorine substituents; potential for similar reactivity .
1-(4-Bromo-2-fluorophenyl)ethanoneC10H10BrF O2Bromine instead of ethoxy; may exhibit different biological properties .
1-(3-Fluoro-4-methylphenyl)ethanoneC10H11F OMethyl substitution alters electronic properties; potential for different interactions.

These compounds illustrate variations in substituent effects on reactivity and biological activity, emphasizing the unique profile of 1-(5-Ethoxy-2-fluorophenyl)ethanone in terms of its potential applications and interactions.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

182.07430775 g/mol

Monoisotopic Mass

182.07430775 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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